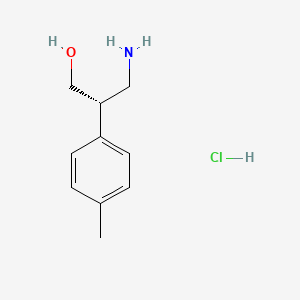

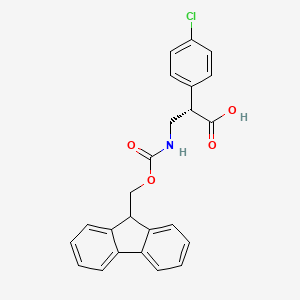

2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid

Overview

Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, gas, color, etc.) and any distinctive odors .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and predicting its behavior in different chemical reactions .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and reactivity towards various reagents .Scientific Research Applications

Environmental Impact and Degradation

Analysis of Global Trends in Herbicide Toxicity Studies :Research on 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide with structural similarities to the specified compound, highlights the environmental persistence and toxicological effects of such chemicals. Studies focus on their degradation, environmental fate, and the development of methods to mitigate their impact on non-target species and ecosystems (Zuanazzi, Ghisi, & Oliveira, 2020).

Sorption to Soil and Organic Matter :The interaction of phenoxy herbicides with soil, organic matter, and minerals has been extensively studied, offering insights into their environmental behavior and the factors influencing their mobility and bioavailability in soil systems. This research provides a foundation for understanding how similar compounds might interact with natural matrices (Werner, Garratt, & Pigott, 2012).

Biocatalyst Inhibition and Biodegradation

Understanding Biocatalyst Inhibition by Carboxylic Acids :The inhibitory effects of carboxylic acids on microbial biocatalysts have been studied, shedding light on the challenges and strategies for microbial degradation of such compounds. This research is crucial for developing biotechnological approaches to degrade environmental pollutants (Jarboe, Royce, & Liu, 2013).

Herbicides Based on 2,4-D Biodegradation Aspects

:The role of microorganisms in degrading herbicides like 2,4-D and their metabolites highlights the potential for bioremediation strategies. Understanding microbial degradation pathways can inform the development of methods to reduce the environmental footprint of similar chemicals (Magnoli et al., 2020).

Advanced Materials and Chemical Synthesis

Synthetic Routes for Triazole Derivatives :The synthesis and application of triazole derivatives, which share the heterocyclic motif found in the target compound, have been reviewed. These compounds have applications in drug development, materials science, and as intermediates in chemical syntheses, suggesting potential areas of application for the target compound as well (Kaushik et al., 2019).

Mechanism of Action

Target of Action

The primary targets of the compound “2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid” are currently unknown

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors could include pH, temperature, presence of other molecules, and more.

Safety and Hazards

properties

IUPAC Name |

2-(3,4-dichloroanilino)-5-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2S/c1-5-9(10(16)17)15-11(18-5)14-6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFWRSZNWOKSOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC2=CC(=C(C=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-Bromo-3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1408237.png)

![8-((4-Bromo-2-fluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1408238.png)

![tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B1408244.png)

![3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1408257.png)